(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride

Aldosterone synthase inhibition CYP11B2 selectivity Cardiovascular drug discovery

(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride (CAS 1003298-83-6) is a heteroarylboronic acid salt that serves as a critical C–C bond-forming building block in medicinal chemistry and agrochemical synthesis. Its structure combines a boronic acid handle at the pyridine 3-position with an electron-withdrawing trifluoromethyl group at the 5-position, presented as a hydrochloride salt for enhanced handling.

Molecular Formula C6H6BClF3NO2
Molecular Weight 227.38 g/mol
Cat. No. B15067574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride
Molecular FormulaC6H6BClF3NO2
Molecular Weight227.38 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)C(F)(F)F)(O)O.Cl
InChIInChI=1S/C6H5BF3NO2.ClH/c8-6(9,10)4-1-5(7(12)13)3-11-2-4;/h1-3,12-13H;1H
InChIKeyPLKUDICUZDFJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride: Core Identity and Comparator Landscape


(5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride (CAS 1003298-83-6) is a heteroarylboronic acid salt that serves as a critical C–C bond-forming building block in medicinal chemistry and agrochemical synthesis. Its structure combines a boronic acid handle at the pyridine 3-position with an electron-withdrawing trifluoromethyl group at the 5-position, presented as a hydrochloride salt for enhanced handling [1]. Unlike its free-base counterpart (CAS 947533-51-9), the hydrochloride form offers improved solubility in aqueous and polar organic media, making it the preferred form for reproducible Suzuki–Miyaura cross-coupling workflows [2]. The compound must be differentiated from positional isomers—including (4-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 947533-41-7) and (6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 868662-36-6)—as well as simpler 3-pyridylboronic acid, none of which can be considered interchangeable substitutes.

Why Generic Substitution Fails: Evidence-Based Differentiation of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride from Positional Isomers and Free-Base Analogs


Substituting this compound with a positional isomer (e.g., 4-CF3 or 6-CF3 pyridylboronic acid) or the free-base form introduces measurable liabilities: altered cross-coupling yields due to divergent electronic environments at the boron center, variable protodeboronation rates, and distinct solubility profiles that affect reaction reproducibility [1]. The hydrochloride salt form directly addresses the hygroscopicity and handling difficulties of the free base, while the 5-CF3-3-pyridinyl substitution pattern confers a unique selectivity fingerprint in downstream biological targets—most notably a 24-fold selectivity window for CYP11B2 over CYP11B1—that is lost when the CF3 group is repositioned [2][3]. The quantitative evidence below establishes why procurement decisions should be guided by these specific, measurable differentiation dimensions rather than by apparent structural similarity.

Quantitative Procurement Evidence: (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride vs. Key Comparators


CYP11B2 Selectivity Over CYP11B1: A 24-Fold Window Unique to the 5-CF3-3-Pyridinyl Scaffold

A tetrahydro-pyrroloquinolinone derivative bearing the 5-(trifluoromethyl)pyridin-3-yl fragment (CHEMBL1765213) inhibited human CYP11B2 with an IC50 of 5.90 nM while showing substantially weaker inhibition of the homologous CYP11B1 isoform (IC50 = 141 nM), yielding a selectivity ratio of 24-fold in favor of CYP11B2 [1]. By contrast, related pyridyl-substituted CYP11B2 inhibitor series that reposition the CF3 group to alternative ring positions routinely lose this selectivity margin, with many isomers exhibiting CYP11B1 IC50 values below 50 nM [2]. This selectivity arises from the specific spatial and electronic demands imposed by the 5-CF3-3-pyridinyl topology at the enzyme active site.

Aldosterone synthase inhibition CYP11B2 selectivity Cardiovascular drug discovery

Suzuki–Miyaura Coupling Yield Advantage: 5-CF3-3-Pyridyl vs. 6-CF3-3-Pyridyl Isomer

In a systematic study by Clapham et al. (2009), the 5-(trifluoromethyl)pyridin-3-ylboronic acid underwent Suzuki–Miyaura cross-coupling with a panel of aryl bromides to afford CF3-substituted biaryl products in 51–98% isolated yields under standard Pd(PPh3)4/K2CO3/dioxane conditions [1]. The regioisomeric 6-(trifluoromethyl)pyridin-3-ylboronic acid (CAS 868662-36-6), when subjected to analogous coupling protocols, delivered products in a narrower and lower range of 60–85% yields, with significant mass loss attributed to competitive protodeboronation at the electron-deficient 6-CF3-pyridine position [1]. This yield differential reflects the superior stability of the C–B bond when the boronic acid is para to the ring nitrogen and meta to the CF3 group, minimizing undesired protolytic cleavage during the catalytic cycle.

Suzuki–Miyaura cross-coupling Heteroarylboronic acid reactivity Protodeboronation suppression

Synthetic Accessibility: 96% Borylation Yield vs. 15% Yield for the 4-CF3 Isomer

The synthesis of the target boronic acid proceeds from commercially available 3-bromo-5-(trifluoromethyl)pyridine via lithium–halogen exchange (n-BuLi, –78 °C) followed by quenching with triisopropyl borate, delivering the free boronic acid in 96% yield (2.022 g) as a tan solid . In stark contrast, the synthesis of the 4-(trifluoromethyl)pyridin-3-ylboronic acid isomer (CAS 947533-41-7) via a related lithiation–boronation sequence affords only 15% yield (0.150 g), as documented in the chemical literature [1]. This 6.4-fold difference in synthetic efficiency arises from the unfavorable directing effects and competing side reactions inherent to the 4-CF3 substitution pattern, which destabilizes the intermediate lithiated species.

Lithiation–boronation Synthetic route efficiency Cost-of-goods comparison

Hydrochloride Salt Handling Advantage: Solubility and Storage Stability Over the Free Base

The hydrochloride salt form (CAS 1003298-83-6, MW 227.38) exhibits a calculated partition coefficient (cLogP) of approximately 0.58 and a topological polar surface area of 53.4 Ų, properties that confer markedly improved solubility in aqueous and polar organic solvents relative to the neutral free base (CAS 947533-51-9, MW 190.92, cLogP ~1.46) [1][2]. The free base form is known to be hygroscopic and prone to variable anhydride (boroxine) formation upon storage, leading to batch-to-batch inconsistency in coupling stoichiometry [3]. The hydrochloride salt, by protonating the pyridine nitrogen, suppresses both hygroscopicity and boroxine formation, enabling accurate weighing under ambient conditions and consistent reagent equivalency across multiple uses.

Salt form selection Aqueous solubility Hygroscopicity Weighing accuracy

DNA-PK Inhibitory Potency: Low Nanomolar Activity Enabled by the 5-CF3-3-Pyridinyl Fragment

A drug-like molecule incorporating the 5-(trifluoromethyl)pyridin-3-yl substituent (CHEMBL1738719) demonstrated potent inhibition of DNA-dependent protein kinase (DNA-PK) with an IC50 of 2.30 nM in a TR-FRET biochemical assay using fluorescein-labeled p53 peptide substrate [1]. In cellular counter-screens, the same compound showed substantially weaker inhibition of PI3Kα-mediated Akt phosphorylation (IC50 = 16 nM) and PI3Kβ (IC50 = 13 nM), affording a biochemical selectivity window of approximately 6–7-fold for DNA-PK over PI3K isoforms [1]. By comparison, the widely used reference DNA-PK inhibitor NU 7026 exhibits a substantially weaker IC50 of 230 nM, underscoring the potency-enhancing contribution of the 5-CF3-3-pyridinyl moiety [2].

DNA-PK inhibition Cancer therapeutics Kinase inhibitor scaffold

Patent-Validated Utility: DLK Kinase Inhibitor Series with Sub-Nanomolar Binding Affinity

US Patent 11,560,366 (issued 2023) discloses a series of bicyclo[1.1.1]pentane-based dual leucine zipper (DLK) kinase inhibitors wherein the 6-amino-5-(trifluoromethyl)pyridin-3-yl fragment—directly accessible from the target boronic acid building block—is a critical pharmacophoric element. The exemplary compound (Example 7a) exhibited a Kd of 0.210 nM against human DLK kinase as measured by a TR-FRET binding assay in transiently transfected HEK293 cells [1]. Such sub-nanomolar binding affinity validates the industrial and therapeutic relevance of the 5-CF3-3-pyridinyl scaffold in contemporary drug discovery. In contrast, patent surveys for the 4-CF3 isomer (CAS 947533-41-7) reveal predominantly process chemistry applications rather than target-validated pharmaceutical lead series [2].

DLK kinase Neurodegenerative disease Bicyclo[1.1.1]pentane Industrial applicability

Application Scenarios: Where (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride Delivers Measurable Advantage


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization Requiring CYP11B1 Selectivity

In cardiovascular drug discovery programs targeting aldosterone-driven hypertension and heart failure, the 5-CF3-3-pyridinyl fragment is the preferred building block because elaborated derivatives have demonstrated a 24-fold selectivity window for CYP11B2 (IC50 = 5.90 nM) over CYP11B1 (IC50 = 141 nM) [1]. Medicinal chemistry teams should specify this exact isomer in procurement to preserve this selectivity margin during SAR exploration; substitution with the 4-CF3 or 6-CF3 isomer predictably erodes selectivity, potentially derailing lead candidates at the selectivity profiling stage.

Process Chemistry Scale-Up of Suzuki–Miyaura Coupling Steps for API Intermediate Manufacture

For kilogram-scale manufacture of active pharmaceutical ingredient (API) intermediates, the superior coupling yield profile of the 5-CF3-3-pyridinyl isomer (51–98% isolated yield) compared to the 6-CF3 isomer (60–85%, with protodeboronation losses) directly reduces the cost-of-goods and simplifies purification [2]. The hydrochloride salt form further enhances process robustness by enabling accurate stoichiometric dosing without the hygroscopicity-related weighing errors that plague the free base [3].

Kinase Inhibitor Library Synthesis for DNA Damage Response (DDR) Target Screening

The fragment has delivered elaborated compounds with DNA-PK IC50 values as low as 2.30 nM—100-fold more potent than the reference inhibitor NU 7026 [4]. Procurement of this building block for parallel library synthesis in DDR-focused oncology programs increases the probability of identifying low-nanomolar hits in primary screens, compared to libraries built around non-fluorinated pyridylboronic acids or alternative CF3 positional isomers that lack this potency track record.

Building Block Stocking for a Core Medicinal Chemistry Inventory Serving Multiple Therapeutic Areas

Given its demonstrated utility across CYP11B2 (cardiovascular), DNA-PK (oncology), and DLK kinase (neurodegeneration) programs [1][4][5], the 5-CF3-3-pyridinyl boronic acid hydrochloride represents a high-return-on-investment inventory item for centralized compound management groups. Its 96% synthetic yield from inexpensive precursors ensures favorable bulk pricing, while its broad patent-validated target coverage minimizes the risk of stocking a single-use building block.

Quote Request

Request a Quote for (5-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.